molecular formula C5H7BrO4 B13535493 2-Bromo-4-methoxy-4-oxobutanoic acid

2-Bromo-4-methoxy-4-oxobutanoic acid

Cat. No.: B13535493
M. Wt: 211.01 g/mol
InChI Key: AZAOWIVCNSVXSE-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C5H7BrO4. It is a brominated derivative of 4-methoxy-4-oxobutanoic acid and is known for its applications in various chemical reactions and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-4-oxobutanoic acid typically involves the bromination of 4-methoxy-4-oxobutanoic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetic acid at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-4-oxobutanoic acid involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The methoxy and oxo groups contribute to its reactivity and stability in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methoxy-4-oxobutanoic acid is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in various chemical reactions compared to its analogs .

Properties

Molecular Formula

C5H7BrO4

Molecular Weight

211.01 g/mol

IUPAC Name

2-bromo-4-methoxy-4-oxobutanoic acid

InChI

InChI=1S/C5H7BrO4/c1-10-4(7)2-3(6)5(8)9/h3H,2H2,1H3,(H,8,9)

InChI Key

AZAOWIVCNSVXSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)O)Br

Origin of Product

United States

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